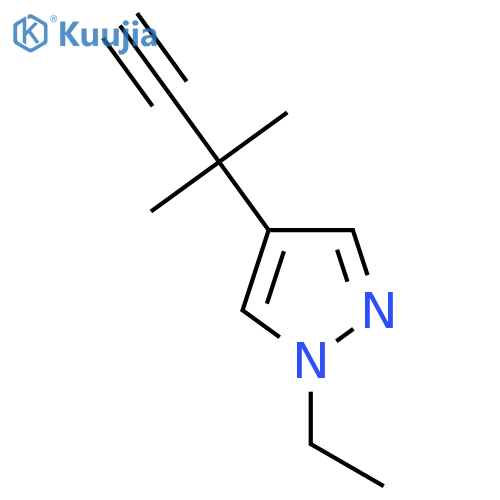

Cas no 2228332-95-2 (1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole)

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole

- EN300-2000632

- 2228332-95-2

-

- インチ: 1S/C10H14N2/c1-5-10(3,4)9-7-11-12(6-2)8-9/h1,7-8H,6H2,2-4H3

- InChIKey: OLPJFRKYDMNWHK-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C=C(C=N1)C(C#C)(C)C

計算された属性

- せいみつぶんしりょう: 162.115698455g/mol

- どういたいしつりょう: 162.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 17.8Ų

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000632-0.05g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 0.05g |

$1452.0 | 2023-09-16 | ||

| Enamine | EN300-2000632-0.1g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 0.1g |

$1521.0 | 2023-09-16 | ||

| Enamine | EN300-2000632-10.0g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 10g |

$7435.0 | 2023-06-02 | ||

| Enamine | EN300-2000632-5g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 5g |

$5014.0 | 2023-09-16 | ||

| Enamine | EN300-2000632-2.5g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 2.5g |

$3389.0 | 2023-09-16 | ||

| Enamine | EN300-2000632-1.0g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 1g |

$1729.0 | 2023-06-02 | ||

| Enamine | EN300-2000632-0.25g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 0.25g |

$1591.0 | 2023-09-16 | ||

| Enamine | EN300-2000632-1g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 1g |

$1729.0 | 2023-09-16 | ||

| Enamine | EN300-2000632-5.0g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 5g |

$5014.0 | 2023-06-02 | ||

| Enamine | EN300-2000632-10g |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole |

2228332-95-2 | 10g |

$7435.0 | 2023-09-16 |

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazoleに関する追加情報

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole(CAS No. 2228332-95-2)の専門的な概要と応用

1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazoleは、有機化学分野で注目されるピラゾール誘導体の一つです。CAS番号2228332-95-2で特定されるこの化合物は、医薬品中間体や材料科学における機能性分子としての潜在的な応用が研究されています。近年、創薬研究やバイオマーカー開発において、類似構造を持つ化合物への関心が高まっており、本物質もその一環として注目を集めています。

この化合物の特徴は、エチル基と2-methylbut-3-yn-2-yl基が結合したピラゾール骨格にあります。特に、アルキン部位を持つことから、クリックケミストリー反応への適用可能性が指摘されています。2023年の研究動向では、分子イメージングプローブや標的薬剤の開発において、このような構造が分子認識特性を向上させる可能性が報告されています。

合成方法に関しては、ピラゾール環形成反応とそれに続くアルキン導入反応を組み合わせた多段階プロセスが一般的です。最近のグリーンケミストリーの潮流を受けて、溶媒使用量の削減や触媒効率化に関する改良法も提案されています。特に、マイクロ波照射法を用いた迅速合成や、フロー化学技術の適用事例が増加している点は注目に値します。

分析技術の進歩に伴い、1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazoleの立体電子効果や分子間相互作用に関する理解が深まっています。X線結晶構造解析やNMR分光法による詳細な構造決定が行われており、これらのデータは計算化学モデルとの比較検証に活用されています。また、in silicoスクリーニング技術の発展により、本化合物の生体適合性や代謝安定性予測の精度が向上しています。

応用分野では、有機エレクトロニクス材料や光機能性材料の構成要素としての可能性が探求されています。特に、発光ダイオード(LED)や有機太陽電池の電子輸送層材料候補として、類似構造の評価が進められています。さらに、バイオセンサー開発における分子プローブとしての利用も期待されており、生体分子標的化技術との組み合わせ研究が活発化しています。

安全性評価に関しては、構造活性相関(SAR)研究に基づく予測が行われています。類似化合物のデータから、適切な取り扱いプロトコルが提案されており、実験室規模での使用に際しては局所排気装置の使用が推奨されています。近年の代替試験法の進展により、in vitro評価システムを用いた効率的な安全性スクリーニングが可能となっています。

市場動向として、高付加価値中間体需要の増加に伴い、本化合物を含む複素環式化合物の供給体制が強化されています。カスタム合成サービスを提供する企業が増える中で、スケールアップ技術の最適化が重要な課題となっています。また、サステナブル化学の観点から、バイオベース原料を用いた合成経路の開発にも関心が集まっています。

今後の展望としては、AI支援創薬技術との連携が期待されています。機械学習アルゴリズムを用いた分子設計の進歩により、1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazoleをテンプレートとした構造最適化が効率化される可能性があります。さらに、デジタルツイン技術を活用したプロセス開発や、ブロックチェーンを利用したサプライチェーン管理の導入も検討課題として挙げられます。

2228332-95-2 (1-ethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole) 関連製品

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)